1-Naphthylhydrazine hydrochloride

Description

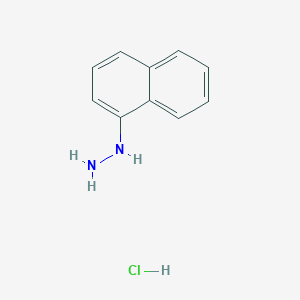

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

naphthalen-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSYOCJFZSKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883816 | |

| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-56-3 | |

| Record name | 1-Naphthylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (naphthalen-1-yl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Naphthylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-Naphthylhydrazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. This document details two principal methods for its preparation, presenting quantitative data, detailed experimental protocols, and visualizations of the chemical pathways and workflows.

Core Synthesis Strategies

The synthesis of this compound is predominantly achieved through two distinct and well-established chemical transformations. The classical approach involves the diazotization of 1-naphthylamine followed by a reduction of the resulting diazonium salt. A notable alternative route commences from 1-naphthol, offering a different set of reaction conditions and potential advantages in specific contexts.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic routes to 1-Naphthylhydrazine and its hydrochloride salt.

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |

| Diazotization and Reduction | 2-Naphthylamine | 1. Sodium Nitrite, HCl2. Stannous Chloride | 63% | Not specified | --INVALID-LINK--[1] |

| Direct Hydrazination (Atmospheric Pressure) | 1-Naphthol | Hydrazine Hydrate (85%) | 88-90% | >98% (after recrystallization) | --INVALID-LINK--[2] |

| Direct Hydrazination (Atmospheric Pressure) | 1-Naphthol | Hydrazine Hydrate (85%) | 87% | Not specified | --INVALID-LINK--[2] |

| Direct Hydrazination with Catalyst (Atmospheric) | 1-Naphthol | Hydrazine Hydrate (50%), Ammonium Chloride | 61% | Not specified | --INVALID-LINK--[2] |

Experimental Protocols

Method 1: Synthesis via Diazotization of 1-Naphthylamine and Subsequent Reduction

This method is a standard procedure for the preparation of aryl hydrazines. It involves two main steps: the formation of a diazonium salt from 1-naphthylamine, followed by its reduction to the corresponding hydrazine. The following protocol is adapted from a procedure for the synthesis of the 2-isomer and is expected to be directly applicable.[1]

Step 1: Diazotization of 1-Naphthylamine

-

In a suitable reaction vessel, prepare a suspension of 1-naphthylamine in 6.0 M hydrochloric acid.

-

Cool the suspension in an ice-water bath to maintain a temperature of 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for 1 hour to ensure the complete formation of the 1-naphthyldiazonium chloride.

Step 2: Reduction of 1-Naphthyldiazonium Chloride

-

To the cold solution of 1-naphthyldiazonium chloride, slowly add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid. The addition should be done portion-wise to control the exothermic reaction and maintain the temperature below 10 °C.

-

After the addition is complete, continue to stir the resulting suspension in the ice-water bath for approximately 3.5 hours.

-

Collect the precipitated solid by filtration.

-

Wash the solid sequentially with cold water, cold diethyl ether, and finally with hexane to remove impurities.

-

Dry the solid product to yield this compound.

Method 2: Direct Synthesis from 1-Naphthol and Hydrazine Hydrate

This alternative route offers a more direct approach to the synthesis of 1-naphthylhydrazine, which can then be converted to its hydrochloride salt. This method avoids the use of the potentially carcinogenic 1-naphthylamine.[2]

-

In a three-necked flask equipped with a stirrer and a reflux condenser, add 1-naphthol and an 85% aqueous solution of hydrazine hydrate.

-

Under a nitrogen atmosphere, heat the reaction mixture to 140-150 °C and maintain this temperature for 48 hours with continuous stirring.

-

After the reaction is complete, pour the hot reaction mixture into cold water to precipitate the product.

-

Filter the resulting solid, wash it with water, and dry to obtain 1-naphthylhydrazine. The product can be further purified by recrystallization.[2]

-

To obtain the hydrochloride salt, the purified 1-naphthylhydrazine can be dissolved in a suitable solvent and treated with hydrochloric acid.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental procedures and the underlying chemical transformations.

Caption: Workflow for the synthesis of this compound from 1-Naphthylamine.

Caption: Workflow for the synthesis of this compound from 1-Naphthol.

Characterization

The final product, this compound, can be characterized using standard analytical techniques to confirm its identity and purity.

-

Molecular Formula: C₁₀H₁₁ClN₂

-

Molecular Weight: 194.66 g/mol

-

Appearance: Typically a white to off-white or light gray powder or crystalline solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.[3]

-

Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the synthesized compound, with commercial standards often exceeding 90-95%.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult original literature and adhere to all laboratory safety protocols when carrying out these or any other chemical syntheses.

References

An In-depth Technical Guide to 1-Naphthylhydrazine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-Naphthylhydrazine hydrochloride. The information is intended to support research and development activities in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is an organic compound that serves as a valuable intermediate in various synthetic processes.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C10H11ClN2 | [1][3][4] |

| Molecular Weight | 194.66 g/mol | [5] |

| Appearance | White to Light gray to Light orange powder to crystal | [1] |

| CAS Number | 2243-56-3 | [1][3][4][5] |

| Boiling Point | 362.9 °C at 760 mmHg | [1] |

| Flash Point | 203.9 °C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | >90.0% (HPLC), ≥97%[5] | [5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[1] Recommended in a cool and dark place, <15°C. Air Sensitive. | [1] |

Chemical Structure

The molecular structure of this compound consists of a naphthalene ring substituted with a hydrazine group, which is protonated to form the hydrochloride salt.

Structural Identifiers

| Identifier | Value | Source |

| IUPAC Name | naphthalen-1-ylhydrazine hydrochloride[1] | [1] |

| Canonical SMILES | Cl.NNC1=C2C=CC=CC2=CC=C1 | [1] |

| InChI | InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H | [1][3] |

| InChIKey | FYSSYOCJFZSKNW-UHFFFAOYSA-N | [1][3] |

Structural Diagram

Caption: Figure 1: Structure of this compound.

Experimental Protocols

The synthesis of 1-Naphthylhydrazine and its hydrochloride salt can be achieved through various methods. A common laboratory-scale synthesis involves the reduction of a diazonium salt formed from 1-naphthylamine.

Synthesis from 1-Naphthylamine

A widely used method for preparing arylhydrazines is the diazotization of an arylamine followed by reduction. While a specific protocol for the 1-isomer was not fully detailed in the provided search results, a method for the 2-isomer is available and can be adapted. The general steps are outlined below.[4]

Materials:

-

1-Naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Stannous chloride (SnCl₂)

-

Water

-

Ether

-

Hexane

-

Ice

Procedure:

-

Diazotization: A suspension of 1-naphthylamine in hydrochloric acid is cooled in an ice-water bath. A solution of sodium nitrite in water is then added slowly while maintaining the low temperature. The reaction is stirred for a period to ensure complete formation of the diazonium salt.

-

Reduction: Stannous chloride is then added portion-wise to the cooled diazonium salt solution. The resulting mixture is stirred for several hours in the ice-water bath.

-

Isolation and Purification: The resulting precipitate, this compound, is collected by filtration. The solid is washed sequentially with cold water, ether, and hexane to remove impurities. The final product is then dried.

Synthesis from 1-Naphthol

An alternative synthesis route involves the reaction of 1-naphthol with hydrazine hydrate.[2]

Materials:

-

1-Naphthol

-

Hydrazine hydrate solution

-

Ammonium chloride (catalyst)

-

Nitrogen gas

-

Ice water

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, add 1-naphthol, hydrazine hydrate solution, and ammonium chloride.

-

Heat the mixture to 130-140°C under a nitrogen atmosphere for approximately 40 hours.

-

After the reaction is complete, slowly add ice water to the mixture while stirring.

-

Continue stirring for another 30 minutes to allow for complete precipitation.

-

Filter the solid product, wash with water, and dry to obtain 1-naphthylhydrazine. The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Visualizations

Synthesis Workflow from 1-Naphthylamine

The following diagram illustrates the key steps in the synthesis of this compound starting from 1-naphthylamine.

Caption: Figure 2: Synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Applications

This compound is a versatile reagent in organic synthesis. It is commonly used in the preparation of:

The hydrazine functional group allows it to participate in various reactions, including the Fischer indole synthesis, to generate more complex heterocyclic structures. Its potential anticancer and antimicrobial properties have also been a subject of study.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CN1800151A - 1-naphthylhydrazine preparation method - Google Patents [patents.google.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (Naphthalen-2-yl)hydrazine | C10H10N2 | CID 407448 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: 1-Naphthylhydrazine Hydrochloride (CAS 2243-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, experimental data, and known biological activities of 1-Naphthylhydrazine hydrochloride (CAS No. 2243-56-3). The information is presented to support research, development, and safety protocols involving this compound.

Core Physical and Chemical Data

This compound is a naphthalene derivative characterized by a hydrazine group attached to the naphthalene ring. It is typically available as a white to off-white crystalline powder and is soluble in water.

Summary of Physical Constants

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2243-56-3 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Boiling Point | 362.9 °C at 760 mmHg | [2] |

| Flash Point | 203.9 °C | [2] |

| Solubility | Soluble in water | [2] |

| ACD/LogP | 2.48 | [2] |

| Polar Surface Area | 3.24 Ų | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| Infrared (IR) | An IR spectrum is available from the NIST WebBook, which can be used for structural confirmation by identifying characteristic functional group vibrations.[1] |

| ¹H NMR | Data from ChemicalBook indicates the availability of ¹H NMR spectra for structural elucidation.[3] |

| Mass Spectrometry (MS) | Electron Ionization Mass Spectrometry (EI-MS) data shows a peak at m/z 159.1, corresponding to the [M-HCl]+ fragment.[3] |

Experimental Protocols

Detailed methodologies are essential for the consistent synthesis and analysis of this compound.

Synthesis of this compound from 2-Naphthylamine[3]

This protocol details a two-stage synthesis process.

Materials:

-

2-Naphthylamine

-

6.0 M Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Stannous chloride (SnCl₂)

-

Water (H₂O)

-

Ether (Et₂O)

-

Hexane

-

Ice

Procedure:

Stage 1: Diazotization

-

Prepare a suspension of 2-naphthylamine (e.g., 800 mg, 5.59 mmol) in 6.0 M HCl (6 mL) in a suitable reaction vessel.

-

Cool the suspension in a water-ice bath.

-

Slowly add a solution of sodium nitrite (e.g., 578 mg, 8.38 mmol) in water (1.2 mL) to the cooled suspension over 2 minutes.

-

Stir the resulting solution in the water-ice bath for 1 hour to ensure the completion of the diazotization reaction.

Stage 2: Reduction

-

To the diazotized solution, slowly add stannous chloride (e.g., 3.71 g, 19.56 mmol) over 5 minutes while maintaining the temperature with the water-ice bath.

-

Stir the resulting suspension in the water-ice bath for 3.5 hours.

-

Filter the suspension to collect the solid product.

Purification:

-

Wash the collected solid sequentially with the following:

-

Ice-cold water (4 x 8 mL)

-

Room temperature water (1 x 8 mL)

-

Ice-cold ether (2 x 4 mL)

-

A 1:1 mixture of ether and hexane (2 x 4 mL)

-

Hexane (2 x 5 mL)

-

-

Dry the purified solid to yield this compound.

Analytical Methods for Hydrazine Compounds

1. High-Performance Liquid Chromatography (HPLC) with UV Detection [5]

-

Principle: Hydrazine compounds can be derivatized with an aldehyde, such as benzaldehyde, to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry.

-

Sample Preparation (General Approach):

-

Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

-

Add a solution of benzaldehyde in methanol.

-

Allow the reaction to proceed for a short period (e.g., 5 minutes) to form the naphthalenylhydrazone derivative.

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium borate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detector set at a wavelength appropriate for the formed hydrazone.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: For volatile hydrazine derivatives, GC-MS provides high sensitivity and specificity. Derivatization is often necessary to improve volatility and thermal stability.

-

Derivatization: Acetone can be used as a derivatizing agent to form the corresponding acetone azine, which is more amenable to GC analysis.

-

Analysis: The derivatized sample is injected into the GC-MS system for separation and identification based on retention time and mass spectrum.

Biological Activity and Toxicological Profile

The biological activities of this compound are not extensively characterized in the scientific literature. However, preliminary studies and the activities of related compounds suggest potential areas of interest and concern for researchers.

Potential Therapeutic Applications

-

Anticancer and Antimicrobial Properties: this compound has been investigated for its potential anticancer and antimicrobial activities.[2] The broader class of hydrazide-hydrazone derivatives has shown a wide range of biological effects, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and antitumor activities.[6][7] Naphthalene-substituted triazole spirodienones, which can be synthesized from hydrazine derivatives, have demonstrated significant cytotoxic activity against cancer cell lines.[8] Similarly, naphthalimide hydrazide derivatives have shown potent antibacterial activity against carbapenem-resistant Acinetobacter baumannii.[9]

Toxicological Profile

-

General Toxicity: Hydrazine and its derivatives are known to be toxic.[10] this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.

-

Carcinogenicity: While specific studies on the carcinogenicity of this compound are limited, a related compound, 1-hydrazinophthalazine hydrochloride, has been shown to increase the incidence of lung tumors in mice, suggesting a potential tumorigenic effect for this class of compounds.[11] The metabolic activation of hydrazines can lead to the formation of reactive species that may damage cellular macromolecules.[10]

Due to the lack of detailed studies on specific signaling pathways for this compound, a diagram for a biological pathway cannot be provided at this time.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2-naphthylamine.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. osha.gov [osha.gov]

- 6. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tumorigenic effect of 1-hydrazinophthalazine hydrochloride in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Characterization of C10H11ClN2 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of chemical compounds with the molecular formula C₁₀H₁₁ClN₂. Due to the vast number of possible isomers for this formula, this document focuses on a representative example, 2-(3-chloropropyl)-1H-benzimidazole , and outlines the key experimental methodologies and data interpretation required for its thorough characterization. The principles and protocols described herein are broadly applicable to other isomers of C₁₀H₁₁ClN₂.

Introduction to C10H11ClN2

The molecular formula C₁₀H₁₁ClN₂ represents a diverse range of chemical structures, each with potentially unique physical, chemical, and biological properties. These isomers can include various heterocyclic systems, substituted anilines, and other nitrogen-containing scaffolds. A thorough characterization is paramount for identifying the exact structure and purity of a synthesized compound, which is a critical step in drug discovery and development, materials science, and various other fields of chemical research.

Physicochemical Properties

Table 1: Physicochemical Properties of a C10H11ClN2 Isomer (Hypothetical Data for 2-(3-chloropropyl)-1H-benzimidazole)

| Property | Value |

| Molecular Weight | 194.66 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-122 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum, the carbon atom of the C=N bond in the imidazole ring is typically found around 150-155 ppm. The aromatic carbons of the benzo group would resonate in the 110-140 ppm region. The carbons of the propyl chain would appear at higher field.

Table 2: Predicted NMR Data for 2-(3-chloropropyl)-1H-benzimidazole

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~12.5 | br s | N-H |

| 7.50-7.60 | m | Ar-H | |

| 7.15-7.25 | m | Ar-H | |

| ~3.70 | t | -CH₂-Cl | |

| ~3.00 | t | -CH₂- | |

| ~2.20 | m | -CH₂- | |

| ¹³C | ~152 | C=N | |

| 135-143 | Ar-C (quaternary) | ||

| 121-123 | Ar-CH | ||

| 111-119 | Ar-CH | ||

| ~45 | -CH₂-Cl | ||

| ~32 | -CH₂- | ||

| ~30 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 2-(3-chloropropyl)-1H-benzimidazole, characteristic absorption bands would be expected. The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3200-3500 cm⁻¹. The C=N stretching vibration is typically observed around 1620-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for 2-(3-chloropropyl)-1H-benzimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch |

| 1620-1630 | Medium | C=N stretch |

| 1450-1500 | Medium to Strong | Aromatic C=C stretch |

| 600-800 | Medium to Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(3-chloropropyl)-1H-benzimidazole, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (194.06 for the ³⁵Cl isotope and 196.06 for the ³⁷Cl isotope, with an approximate 3:1 ratio). Common fragmentation pathways for benzimidazole derivatives involve cleavage of the side chain and fragmentation of the benzimidazole ring system.

Table 4: Expected Mass Spectrometry Data for 2-(3-chloropropyl)-1H-benzimidazole

| m/z | Relative Intensity | Assignment |

| 194/196 | High | [M]⁺ |

| 159 | Medium | [M - Cl]⁺ |

| 117 | High | [Benzimidazole fragment]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of any chemical compound.

Synthesis of 2-(3-chloropropyl)-1H-benzimidazole

A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Protocol: Synthesis of 2-(3-chloropropyl)-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1 equivalent) and 4-chlorobutanoic acid (1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent, such as 4N hydrochloric acid, to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base, such as sodium hydroxide solution, until a precipitate forms.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 2-(3-chloropropyl)-1H-benzimidazole.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Workflow and Pathway Diagrams

Visual representations of experimental workflows and signaling pathways can greatly aid in understanding complex processes.

Caption: Synthetic workflow for 2-(3-chloropropyl)-1H-benzimidazole.

Conclusion

The comprehensive characterization of compounds with the molecular formula C₁₀H₁₁ClN₂ is a critical undertaking in chemical research. This guide has provided a framework for this process, focusing on the isomer 2-(3-chloropropyl)-1H-benzimidazole. By employing a combination of physicochemical property determination, advanced spectroscopic techniques, and well-defined experimental protocols, researchers can confidently elucidate the structure and purity of these and other related molecules, paving the way for their further investigation and potential application.

References

The Role of 1-Naphthylhydrazine Hydrochloride in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-Naphthylhydrazine hydrochloride in key organic reactions, focusing on its application in the synthesis of indole and pyrazole ring systems. The document details reaction mechanisms, provides experimental protocols, and presents quantitative data to support researchers in the practical application of this versatile reagent.

Core Applications of this compound

This compound is a valuable precursor in the synthesis of various heterocyclic compounds, primarily due to the reactivity of the hydrazine moiety. Its principal applications lie in the Fischer Indole Synthesis and the Knorr Pyrazole Synthesis , leading to the formation of benzo[g]indoles and naphthyl-substituted pyrazoles, respectively. These structural motifs are of significant interest in medicinal chemistry and materials science.

Fischer Indole Synthesis: Crafting the Benzo[g]indole Scaffold

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles.[1] When this compound is employed, the reaction yields benzo[g]indoles, a class of polycyclic aromatic compounds with applications in organic electronics and as intermediates for pharmaceuticals.

Mechanism of Action

The reaction proceeds through a series of well-established steps, initiated by the acid-catalyzed reaction between 1-naphthylhydrazine and a carbonyl compound (an aldehyde or a ketone).[1][2] The hydrochloride salt of 1-naphthylhydrazine can often serve as the requisite acid catalyst.

The key mechanistic steps are:

-

Hydrazone Formation: 1-Naphthylhydrazine reacts with an aldehyde or ketone to form a 1-naphthylhydrazone.

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer (the "ene-hydrazine").

-

[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate.[2]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination: The cyclic intermediate eliminates a molecule of ammonia to form the final aromatic benzo[g]indole product.

Experimental Protocol: Synthesis of 1H-Benzo[g]indole from this compound and Cyclohexanone

This protocol describes a typical procedure for the Fischer indole synthesis using this compound.

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated solution)

-

Brine

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

-

Add cyclohexanone (1.1 equivalents) to the solution.

-

Add glacial acetic acid (as solvent and catalyst) and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The yield of the Fischer indole synthesis can vary depending on the specific reactants and reaction conditions.

| Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 1-Naphthylhydrazine HCl, Cyclohexanone | Acetic Acid | 2-4 | ~70-80 | [4] |

| Phenylhydrazine HCl, 4-Methylcyclohexanone | N-methyl-2-pyrrolidone | 24 | 73 | [5] |

| p-Tolylhydrazine HCl, Isopropyl methyl ketone | Acetic Acid | 2.25 | High | [6] |

Knorr Pyrazole Synthesis: Building Naphthyl-Substituted Pyrazoles

The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazole rings, which are prevalent in many biologically active compounds. Using this compound, this method allows for the synthesis of 1-(naphthalen-1-yl)-substituted pyrazoles.

Mechanism of Action

The synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] Since 1-Naphthylhydrazine is supplied as a hydrochloride salt, it must first be neutralized to the free base to act as a nucleophile.

The mechanism proceeds as follows:

-

Neutralization: this compound is treated with a base (e.g., sodium acetate, triethylamine) to generate the free 1-naphthylhydrazine.

-

Initial Condensation: The more nucleophilic nitrogen of 1-naphthylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(Naphthalen-1-yl)-3,5-dimethyl-1H-pyrazole from this compound and Acetylacetone

This protocol provides a general procedure for the Knorr pyrazole synthesis.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Sodium Acetate

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add sodium acetate (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature to neutralize the hydrochloride salt.

-

To the resulting suspension, add acetylacetone (1.05 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data

Yields for the Knorr pyrazole synthesis are generally good to excellent.

| Hydrazine Reactant | 1,3-Dicarbonyl Reactant | Solvent/Conditions | Yield (%) | Reference |

| Hydrazine hydrate | Diaryl 1,3-diketones | Absolute ethanol | - | [3] |

| Arylhydrazines | 1,3-diketones | N,N-dimethylacetamide, ambient temperature | Good | [8] |

| Hydrazine monohydrochloride | Ketones, Aldehydes | One-pot, mild conditions, followed by oxidation | Up to 95 | [9] |

| Hydrazine hydrate | Ethyl acetoacetate | One-pot, four-component reaction, various catalysts | 85-97 | [10] |

The Japp-Klingemann Reaction: An Indirect Route to Indole Precursors

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones, which are the key intermediates in the Fischer indole synthesis.[6] It is important to note that This compound is not a direct reactant in the Japp-Klingemann reaction . Instead, this reaction utilizes an aryl diazonium salt. The relevance of this reaction in the context of this guide is its ability to generate the same type of hydrazone intermediate that would be formed from 1-naphthylhydrazine, thus providing an alternative synthetic route to the precursors for benzo[g]indoles.

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto acid or a β-keto ester, followed by decarboxylation or deacylation to yield the corresponding hydrazone.[6]

Conclusion

This compound is a versatile and important reagent in organic synthesis, providing access to valuable heterocyclic scaffolds. A thorough understanding of its mechanism of action in the Fischer indole and Knorr pyrazole syntheses, as detailed in this guide, is crucial for its effective application in research and development. The provided protocols and data serve as a practical resource for chemists aiming to synthesize novel indole and pyrazole derivatives for a wide range of applications.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

solubility of 1-Naphthylhydrazine hydrochloride in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of 1-Naphthylhydrazine hydrochloride (CAS No. 2243-56-3) in aqueous and organic media. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document summarizes the existing qualitative information and presents a detailed, generalized experimental protocol for the accurate determination of its solubility. This guide is intended to be a foundational resource for laboratory professionals requiring this critical physicochemical parameter for applications in organic synthesis, medicinal chemistry, and drug development.

Core Concepts: Solubility of Hydrochloride Salts

This compound is an organic salt. Its solubility is governed by the equilibrium between its solid, crystalline lattice and its solvated ions. As a hydrochloride salt of an organic base, its solubility in aqueous solutions is expected to be pH-dependent. In organic solvents, solubility will be influenced by factors such as solvent polarity, hydrogen bonding capacity, and the temperature of the system.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a scarcity of precise quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below. It is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems using a standardized experimental protocol, such as the one provided in this guide.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Source |

| Water | Polar Protic | Data Not Available | Soluble | [1] |

| Ethanol | Polar Protic | Data Not Available | Soluble (inferred from use as a reaction solvent) | [1] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following is a generalized protocol that can be adapted for the determination of the solubility of this compound in various solvents.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Quantitatively dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Visualization of an Experimental Workflow: Fischer Indole Synthesis

While no specific signaling pathways involving this compound are prominently documented, it is a key reagent in the Fischer indole synthesis, a fundamental reaction in organic chemistry for the synthesis of indole derivatives.[4][5][6][7] The following diagram illustrates the general workflow of this important synthetic route.

Caption: General workflow for the Fischer indole synthesis.

This diagram illustrates the key stages of the Fischer indole synthesis, a common application for this compound in organic synthesis. The process begins with the reaction of this compound with a ketone or aldehyde to form a hydrazone, which then undergoes a series of rearrangements and cyclization to yield the final indole derivative.[4][5][7]

Conclusion

While quantitative solubility data for this compound remains limited in the public domain, this guide provides the available qualitative information and a robust, generalized protocol for its experimental determination. For researchers in drug development and process chemistry, it is imperative to determine the solubility in specific solvent systems to ensure the reliability and reproducibility of experimental outcomes. The provided workflow for the Fischer indole synthesis highlights a significant application of this compound in the synthesis of valuable heterocyclic structures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 1-Naphthylhydrazine Hydrochloride: A Technical Guide

Introduction: 1-Naphthylhydrazine hydrochloride (C₁₀H₁₁ClN₂) is an important chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate structural confirmation and purity assessment are critical in research and development, making spectral analysis an indispensable tool. This guide provides an in-depth analysis of this compound using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

The molecular structure of this compound is presented below, illustrating the naphthyl ring system attached to a hydrazine group, which is protonated to form the hydrochloride salt.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound, typically run as a solid in a mineral oil mull or KBr pellet, reveals key structural features.[1]

Summary of IR Data

The characteristic absorption bands for this compound are summarized below. These wavenumbers are indicative of the various vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200-3000 (broad) | N-H (Ammonium salt) | N-H stretching |

| 3100-3000 | C-H (Aromatic) | C-H stretching |

| 1600-1450 | C=C (Aromatic) | C=C stretching |

| 1580, 1510, 1465 | Aromatic Ring | Ring skeletal vibrations |

| 800-750 | C-H (Aromatic) | C-H out-of-plane bending |

Note: Data interpreted from the NIST Chemistry WebBook IR spectrum of this compound in a mineral oil mull.[1]

Interpretation of Key Peaks:

-

N-H Stretching: The broad absorption band observed in the 3200-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt. This broadness is due to hydrogen bonding.

-

Aromatic C-H Stretching: The peaks just above 3000 cm⁻¹ are typical for C-H stretching vibrations in the naphthalene aromatic ring system.

-

Aromatic C=C Stretching: Multiple sharp peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

-

C-H Bending: The strong absorption in the 800-750 cm⁻¹ range is indicative of the out-of-plane C-H bending ("wagging") of adjacent hydrogens on the substituted naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, signal integrations, and splitting patterns in NMR spectra allow for precise structural elucidation.

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Summary of ¹H NMR Data (Solvent: DMSO-d₆)

| Signal Assignment | Chemical Shift (δ, ppm) |

| A | 10.5 |

| B | 8.9 |

| C | 8.062 |

| D | 7.904 |

| E | 7.54 |

| F | 7.448 |

| G | 7.020 |

Data sourced from ChemicalBook, based on a 0.035 g in 0.5 ml DMSO-d6 sample.[2]

Interpretation:

-

Downfield Signals (A, B): The signals at 10.5 ppm and 8.9 ppm are significantly downfield. These are attributed to the protons of the hydrazine/ammonium group (-NH-NH₃⁺). Their chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

-

Aromatic Protons (C, D, E, F, G): The signals between 7.0 and 8.1 ppm correspond to the seven protons on the naphthalene ring. The specific chemical shifts and coupling patterns are determined by their position relative to the electron-donating hydrazine substituent and the anisotropic effects of the fused ring system. Protons on the same ring as the substituent (positions 2, 3, 4) and protons on the adjacent ring (positions 5, 6, 7, 8) will have distinct chemical environments.

¹³C NMR Spectrum

Experimental Protocols & Workflow

The following sections detail standardized procedures for acquiring IR and NMR spectra for a solid sample like this compound.

General Workflow for Spectral Analysis

The logical flow from sample receipt to final structural confirmation is outlined in the diagram below.

Caption: General experimental workflow for spectral analysis.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)

This method is standard for obtaining high-quality infrared spectra of solid samples.[3]

-

Sample Grinding: Finely grind approximately 1-2 mg of this compound using an agate mortar and pestle. The particle size should be reduced to minimize light scattering.[4]

-

Mixing with KBr: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar. Mix thoroughly with the sample until a homogeneous, fine powder is obtained. KBr is used as it is transparent to IR radiation.[3]

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Process the resulting spectrum using the instrument software to perform baseline correction and peak identification.

Protocol 2: ¹H NMR Spectroscopy

This protocol outlines the preparation of a sample for analysis by solution-state NMR.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[5]

-

Dissolution: Cap the NMR tube and gently agitate or vortex it until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time). Acquire the ¹H NMR spectrum.

-

Data Processing: Perform a Fourier transform (FT) on the raw data (Free Induction Decay). The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Integrate the signals to determine the relative ratios of protons.

References

Unveiling the Pharmacological Potential of 1-Naphthylhydrazine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-Naphthylhydrazine hydrochloride represent a promising class of compounds with a diverse range of biological activities. The unique structural combination of a naphthalene ring and a hydrazine moiety provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and analgesic properties. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental protocols and signaling pathways are detailed to facilitate further research and development.

Synthesis of 1-Naphthylhydrazine Derivatives

The foundational step in exploring the biological activities of this class of compounds is their chemical synthesis. A common and effective method for the preparation of the core 1-naphthylhydrazine scaffold involves a two-step process starting from 1-naphthylamine.

Experimental Protocol: Synthesis of this compound[1][2]

Step 1: Diazotization of 1-Naphthylamine

-

1-Naphthylamine is dissolved in an acidic medium, typically hydrochloric acid.

-

The solution is cooled to a low temperature, generally between 0-5 °C, using an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled 1-naphthylamine solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

The freshly prepared diazonium salt solution is then treated with a reducing agent. Stannous chloride in concentrated hydrochloric acid is a commonly used reagent for this reduction.[1]

-

The reducing agent is added portion-wise to the diazonium salt solution, again ensuring the temperature remains low.

-

The reaction mixture is stirred for a specified period to allow for the complete reduction of the diazonium salt to 1-naphthylhydrazine.

-

The resulting this compound often precipitates out of the solution and can be collected by filtration.

-

The collected solid is then washed with a cold solvent and dried to yield the final product.

Antimicrobial Activity

Several studies have highlighted the potential of 1-naphthylhydrazine derivatives as effective antimicrobial agents against a range of pathogenic bacteria. The incorporation of different substituents on the core scaffold has been shown to significantly influence their activity.

Quantitative Data: Antimicrobial Activity

| Compound ID | Derivative Description | Bacterial Strain | MIC (µg/mL) | Reference |

| 1e | 1-(3-chlorophenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | MRSA | 6.25 | [2] |

| 1h | 1-(2,4-dimethylphenyl)-2-((6-methoxynaphthalen-2-yl)methylene)hydrazine | MRSA | 6.25 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[3]

The antimicrobial efficacy of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa) is prepared to a concentration of approximately 10^8 CFU/mL.

-

Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth (MHB).

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

The cytotoxic potential of 1-naphthylhydrazine derivatives against various cancer cell lines has been a significant area of investigation. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.

Quantitative Data: Anticancer Activity

| Compound ID | Derivative Description | Cancer Cell Line | IC50 (µM) | Reference |

| 7f | N'-(4-bromobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | MCF-7 (Breast) | 4.5 | |

| 7g | N'-(4-chlorobenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | MCF-7 (Breast) | 5.2 | |

| Isatin-hydrazone 4j | Isatin-hydrazone with 2,6-dichloro substitution | MCF-7 (Breast) | 1.51 | [3] |

| Isatin-hydrazone 4k | Isatin-hydrazone with 2,6-dichloro substitution | MCF-7 (Breast) | 3.56 | [3] |

| Isatin-hydrazone 4e | Isatin-hydrazone with 2-bromo substitution | MCF-7 (Breast) | 5.46 | [3] |

| Isatin-hydrazone 4e | Isatin-hydrazone with 2-bromo substitution | A2780 (Ovary) | 18.96 | [3] |

| Quinazolinone CM9 | Quinazolinone hydrazide triazole with p-bromo benzyl pendant | EBC-1 (Lung) | 8.6 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity[6][7]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1-naphthylhydrazine derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways in Anticancer Activity

While the precise signaling pathways for all 1-naphthylhydrazine derivatives are not fully elucidated, evidence from structurally related compounds suggests potential mechanisms of action.

One proposed mechanism involves the induction of apoptosis . This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The binding of a 1-naphthylhydrazine derivative to a cellular target could trigger a cascade of events leading to the activation of caspases, which are the executioners of apoptosis.

Another potential mechanism is the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK pathways. By inhibiting critical kinases in these pathways, the derivatives could halt cell cycle progression and promote cell death.

Anti-inflammatory and Analgesic Activity

Preliminary studies suggest that some hydrazone derivatives, including those with a naphthyl moiety, possess anti-inflammatory and analgesic properties.

Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory)[8][9]

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses.

-

Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Evaluation of Activity: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of a control group.

Experimental Protocol: Acetic Acid-Induced Writhing (Analgesic)[10]

This is a common in vivo model to evaluate the peripheral analgesic activity of a compound.

-

Animal Model: Mice are typically used for this assay.

-

Compound Administration: The test compound is administered to the animals.

-

Induction of Pain: A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period after the acetic acid injection.

-

Evaluation of Activity: The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to a control group.

Conclusion

This compound derivatives have emerged as a versatile and promising scaffold in medicinal chemistry. The available data strongly support their potential as antimicrobial and anticancer agents, with emerging evidence for their anti-inflammatory and analgesic activities. The synthetic accessibility of these compounds, coupled with the tunability of their biological activities through structural modifications, makes them attractive candidates for further drug discovery and development efforts. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this important class of molecules. Further investigations into their specific molecular targets and signaling pathways will be crucial for the rational design of next-generation therapeutic agents based on the 1-naphthylhydrazine framework.

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

An In-depth Technical Guide to 1-Naphthylhydrazine Hydrochloride: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthylhydrazine hydrochloride is a significant chemical intermediate, primarily recognized for its foundational role in the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the creation of indole ring systems. These indole structures are pivotal in numerous biologically active compounds. This guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and its applications, with a particular focus on its utility in the development of therapeutic agents. Detailed experimental protocols for its synthesis and its use in the Fischer indole synthesis are provided, along with a summary of relevant quantitative data. Furthermore, this guide elucidates the mechanism of action of indole derivatives of this compound as anticancer agents, specifically as inhibitors of tubulin polymerization, a critical pathway in cell division.

Discovery and History

The history of this compound is intrinsically linked to the development of hydrazine chemistry and the groundbreaking work of the German chemist Emil Fischer. In 1875, Fischer reported the synthesis of phenylhydrazine, a discovery that would have profound implications for organic chemistry.[1][2] While Fischer is credited with the discovery of phenylhydrazine and the subsequent development of the Fischer indole synthesis in 1883, the exact date and the individual responsible for the first synthesis of its naphthalene analog, 1-Naphthylhydrazine, are not as clearly documented in readily available historical records.[3][4][5]

However, the synthesis of arylhydrazines, including naphthylhydrazines, became more common following Fischer's publications. The primary route for the synthesis of this compound has historically been the diazotization of 1-naphthylamine followed by reduction.[3][6] This method, while effective, involves the use of 1-naphthylamine, a compound now recognized as a potent carcinogen, which has led to the development of alternative synthetic routes.[7]

The significance of this compound grew substantially with the understanding of the versatility of the Fischer indole synthesis. This reaction provided a direct pathway to benzo[g]indoles, a class of compounds that would later be investigated for a wide range of biological activities. Beyond its use in medicinal chemistry, 1-Naphthylhydrazine has also been utilized as a precursor in the synthesis of azo dyes, a dominant class of synthetic colorants since the late 19th century.[8][9]

Synthesis of this compound

Two primary methods for the synthesis of 1-Naphthylhydrazine have been reported, with the hydrochloride salt being readily formed by treatment with hydrochloric acid.

Method 1: Diazotization and Reduction of 1-Naphthylamine

This classical approach involves two main steps:

-

Diazotization: 1-Naphthylamine is treated with sodium nitrite in an acidic medium, typically hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.[3]

-

Reduction: The resulting diazonium salt is then reduced to 1-Naphthylhydrazine. A common and effective reducing agent for this transformation is stannous chloride in concentrated hydrochloric acid.[3][10]

Method 2: From 1-Naphthol and Hydrazine Hydrate

An alternative and safer synthetic route avoids the use of the carcinogenic 1-naphthylamine. This method involves the direct reaction of 1-naphthol with hydrazine hydrate at elevated temperatures.[7][11]

Key Applications

The Fischer Indole Synthesis

The most prominent application of this compound is as a key reagent in the Fischer indole synthesis. This reaction allows for the synthesis of benzo[g]indoles by reacting this compound with a suitable aldehyde or ketone under acidic conditions.[3][4][5] The resulting indole derivatives are scaffolds for a diverse range of biologically active molecules.

Synthesis of Azo Dyes

1-Naphthylhydrazine has also been used in the synthesis of azo dyes. The synthesis of azo dyes typically involves two main steps: diazotization and coupling. In this context, a primary aromatic amine is diazotized and then coupled with a coupling component, such as a phenol or an aromatic amine, to form the azo compound (-N=N- linkage).[8] While less common than other amines, 1-Naphthylhydrazine can be incorporated into dye structures.

Precursor in Drug Development

The indole ring system is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Consequently, this compound serves as a valuable starting material for the synthesis of potential therapeutic agents, particularly in the field of oncology.[12][13]

Quantitative Data

The following tables summarize quantitative data related to the synthesis and application of this compound.

| Parameter | Value | Reference |

| Synthesis of 1-Naphthylhydrazine from 1-Naphthol | ||

| Reactants | 1-Naphthol, Hydrazine Hydrate | [11] |

| Yield | Up to 90% | [11] |

| Fischer Indole Synthesis Example | ||

| Reactants | This compound, Butanone, Benzyl bromide | [14] |

| Product | 1-benzyl-2,3-dimethylbenzo[g]indole | [14] |

| Yield | 78% | [14] |

Experimental Protocols

Synthesis of this compound from 1-Naphthylamine[11]

-

Diazotization: A suspension of 1-naphthylamine (e.g., 5.59 mmol) in 6.0 M hydrochloric acid (e.g., 6 mL) is cooled in an ice-water bath. A solution of sodium nitrite (e.g., 8.38 mmol) in water (e.g., 1.2 mL) is added slowly, maintaining the temperature at 0 °C. The resulting solution is stirred in the ice-water bath for 1 hour.

-

Reduction: Stannous chloride (e.g., 19.56 mmol) is added slowly to the diazonium salt solution, and the resulting suspension is stirred in the ice-water bath for 3.5 hours.

-

Isolation: The precipitate is collected by filtration and washed successively with cold water, room temperature water, cold diethyl ether, and hexane.

-

Drying: The solid is dried to yield this compound.

Fischer Indole Synthesis of 1-benzyl-2,3-dimethylbenzo[g]indole[15]

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq), butanone (1.05 eq), and benzyl bromide (1.05 eq) in an ethereal solvent.

-

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 150 °C for 15 minutes.

-

Workup: After cooling, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired 1-benzyl-2,3-dimethylbenzo[g]indole.

Mechanism of Action: Indole Derivatives as Tubulin Polymerization Inhibitors

A significant area of research for indole derivatives synthesized from this compound is in cancer therapy. Many of these compounds have been identified as potent inhibitors of tubulin polymerization.[3][4][15]

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell shape maintenance, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. The process of polymerization (assembly) and depolymerization (disassembly) of microtubules is tightly regulated.

Inhibitors of tubulin polymerization disrupt this dynamic process, leading to a cascade of events that ultimately result in cell cycle arrest and apoptosis (programmed cell death). Many indole-based compounds exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, thus inhibiting their formation.

Figure 1. Signaling pathway of tubulin polymerization inhibition by 1-Naphthylhydrazine-derived indole compounds.

The inhibition of tubulin polymerization by these indole derivatives disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and inhibiting the proliferation of cancer cells.

Figure 2. Experimental workflow for the synthesis and evaluation of 1-Naphthylhydrazine-derived indole compounds.

Conclusion

This compound, a compound with historical roots in the pioneering work of Emil Fischer, remains a vital reagent in modern organic and medicinal chemistry. Its central role in the Fischer indole synthesis provides access to a rich diversity of indole-containing molecules, many of which exhibit potent biological activities. The ability of its derivatives to function as tubulin polymerization inhibitors highlights the enduring importance of this chemical scaffold in the development of novel anticancer therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and scientists in leveraging the potential of this compound in their drug discovery and development endeavors.

References